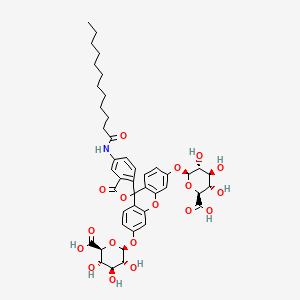

C12FDGlcU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C44H51NO18 |

|---|---|

Poids moléculaire |

881.9 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-(dodecanoylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C44H51NO18/c1-2-3-4-5-6-7-8-9-10-11-30(46)45-21-12-15-25-24(18-21)41(57)63-44(25)26-16-13-22(58-42-35(51)31(47)33(49)37(61-42)39(53)54)19-28(26)60-29-20-23(14-17-27(29)44)59-43-36(52)32(48)34(50)38(62-43)40(55)56/h12-20,31-38,42-43,47-52H,2-11H2,1H3,(H,45,46)(H,53,54)(H,55,56)/t31-,32-,33-,34-,35+,36+,37-,38-,42+,43+/m0/s1 |

Clé InChI |

BCUYISQZSHBHEJ-ASDHSWNRSA-N |

SMILES isomérique |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)OC2=O |

SMILES canonique |

CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)OC2=O |

Origine du produit |

United States |

Foundational & Exploratory

The Enzymatic Hydrolysis of C12FDG by β-Galactosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) hydrolysis by the enzyme β-galactosidase. It provides a comprehensive overview of the catalytic process, detailed experimental protocols for quantitative analysis, and a summary of kinetic data for related substrates to serve as a valuable resource for researchers in life sciences and drug development.

Introduction to β-Galactosidase and the Fluorogenic Substrate C12FDG

β-Galactosidase is a glycoside hydrolase enzyme that plays a crucial role in the catabolism of β-galactosides, most notably lactose.[1] In molecular biology, the E. coli lacZ gene encoding β-galactosidase is a widely used reporter gene. The enzyme's ability to hydrolyze various synthetic substrates that produce colored or fluorescent products makes it a powerful tool for monitoring gene expression and cellular processes.[2]

C12FDG is a lipophilic and fluorogenic substrate designed for the detection of β-galactosidase activity.[3] Its structure consists of a fluorescein (B123965) molecule capped with two β-D-galactopyranoside moieties and a 12-carbon lipophilic tail. This lipophilic nature enhances its membrane permeability, making it particularly useful for in vivo and in situ assays.[4] Upon enzymatic cleavage of the galactose units by β-galactosidase, the highly fluorescent product, 5-dodecanoylaminofluorescein, is released.[4]

The Catalytic Mechanism of β-Galactosidase

The hydrolysis of β-galactosides by β-galactosidase proceeds via a two-step, double-displacement mechanism. This process involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate.

Key Active Site Residues:

Two critical glutamic acid residues in the active site of E. coli β-galactosidase are essential for catalysis:

-

Glu537: Acts as the catalytic nucleophile.

-

Glu461: Functions as a general acid/base catalyst.

Signaling Pathway of C12FDG Hydrolysis

The enzymatic reaction can be visualized as a signaling pathway where the substrate binding initiates a series of catalytic events leading to the release of the fluorescent product.

Caption: C12FDG hydrolysis by β-galactosidase.

Quantitative Analysis of C12FDG Hydrolysis

Table 1: Kinetic Parameters of Common β-Galactosidase Substrates

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source(s) |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.24 - 6.644 | 0.0864 - 147.5 | - | |

| Lactose | 23.28 | 10.88 | - | |

| Fluorescein mono-β-D-galactoside (FMG) | 0.1176 | 22.7 | - |

Note: The wide range of reported values for ONPG reflects variations in enzyme source and experimental conditions.

Experimental Protocols

The following protocols are designed for the in vitro determination of kinetic parameters for C12FDG hydrolysis by purified β-galactosidase.

Reagent Preparation

-

β-Galactosidase Assay Buffer: 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol.

-

C12FDG Stock Solution: 10 mM C12FDG in DMSO. Store at -20°C, protected from light.

-

β-Galactosidase Stock Solution: Prepare a stock solution of purified β-galactosidase (e.g., from E. coli) in assay buffer. The final concentration will need to be optimized to ensure a linear reaction rate over the desired time course.

-

Fluorescein Standard Solution: 1 mM 5-dodecanoylaminofluorescein in DMSO for generating a standard curve.

In Vitro Kinetic Assay Workflow

This workflow outlines the steps for a continuous kinetic assay using a fluorescence microplate reader.

Caption: Workflow for determining kinetic parameters.

Detailed Assay Protocol for a 96-Well Plate

-

Prepare C12FDG dilutions: In a 96-well plate, prepare serial dilutions of C12FDG from the stock solution in β-Galactosidase Assay Buffer. A typical concentration range to test would be 0.1 µM to 100 µM. Include wells with assay buffer only as a blank.

-

Prepare β-Galactosidase solution: Dilute the β-galactosidase stock solution in assay buffer to the desired working concentration.

-

Initiate the reaction: Add the β-galactosidase solution to each well containing the C12FDG dilutions to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Record measurements every 1-2 minutes for 30-60 minutes.

-

Generate a standard curve: In a separate plate, prepare serial dilutions of the fluorescein standard in assay buffer and measure the fluorescence intensity. This will be used to convert relative fluorescence units (RFU) to molar concentrations of the product.

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Convert the fluorescence readings to the concentration of the product using the standard curve.

-

For each C12FDG concentration, plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Plot V₀ against the C12FDG concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Conclusion

The hydrolysis of C12FDG by β-galactosidase is a robust and highly sensitive method for detecting enzyme activity. While specific kinetic parameters for this substrate are not widely published, the detailed experimental protocol provided in this guide offers a clear pathway for researchers to determine these values in their own laboratories. Understanding the kinetics of C12FDG hydrolysis will enable more precise quantitative applications of this valuable fluorogenic substrate in various research and drug development contexts.

References

C12FDG: A Technical Guide to its Substrate Specificity for Lysosomal β-Galactosidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG), a key fluorogenic substrate for the detection of lysosomal β-galactosidase activity. This document details the substrate's mechanism of action, its specificity, and provides detailed protocols for its application in cellular assays, particularly in the context of cellular senescence.

Introduction to C12FDG and Lysosomal β-Galactosidase

Lysosomal β-galactosidase, encoded by the GLB1 gene, is a crucial hydrolase responsible for the cleavage of terminal β-galactosyl residues from gangliosides, glycoproteins, and other glycoconjugates within the lysosome. A hallmark of cellular senescence, a state of irreversible cell cycle arrest, is the significant upregulation of this enzyme, then often referred to as senescence-associated β-galactosidase (SA-β-gal).

C12FDG is a lipophilic derivative of fluorescein (B123965) di-β-D-galactopyranoside (FDG) designed for enhanced cellular uptake and retention. Its core structure consists of a fluorescein molecule quenched by two galactose moieties. Upon enzymatic cleavage by β-galactosidase, the fluorescent fluorescein is liberated, providing a robust and quantifiable signal. The addition of a 12-carbon lipophilic tail (dodecanoyl group) enhances its ability to permeate live cell membranes, making it a more sensitive substrate than its predecessor, FDG, for assays in animal cells.[1][2]

Substrate Specificity and Mechanism of Action

The specificity of C12FDG is primarily directed towards β-galactosidases. The enzyme recognizes and binds to the β-D-galactopyranoside moieties of the C12FDG molecule. The hydrolysis of the glycosidic bonds releases the fluorescein fluorophore, which can be detected by fluorescence microscopy or flow cytometry.

Optimal pH and Cellular Environment

Lysosomal β-galactosidase has an optimal acidic pH of approximately 4.0.[3] However, in the context of SA-β-gal detection in senescent cells, the assay is typically conducted at a suboptimal pH of 6.0.[3] This is because the substantial increase in enzyme concentration within the lysosomes of senescent cells provides a sufficient signal even at this less-than-ideal pH.[3] To facilitate this, in-cell assays often employ lysosomal alkalinizing agents such as bafilomycin A1 or chloroquine (B1663885) to raise the lysosomal pH to the desired range.

Quantitative Kinetic Data

Off-Target Activity and Cross-Reactivity

An ideal substrate exhibits high specificity for its target enzyme with minimal off-target activity. While C12FDG is widely used as a specific substrate for β-galactosidase, comprehensive screening data against a panel of other human glycosidases (e.g., α-galactosidase, neuraminidase, β-glucosidase) is not extensively documented in the public domain. Such data would be invaluable for definitively characterizing its specificity profile.

Data Presentation: Comparison of β-Galactosidase Substrates

The choice of substrate for β-galactosidase activity assays depends on the specific application, cell type, and desired detection method. Below is a comparative summary of commonly used substrates.

| Substrate | Type | Detection Method | Advantages | Disadvantages |

| C12FDG | Fluorogenic | Fluorescence Microscopy, Flow Cytometry | High sensitivity in animal cells, suitable for live-cell imaging and quantification. | Lack of publicly available kinetic data, may require lysosomal alkalinization. |

| FDG | Fluorogenic | Fluorescence Microscopy, Flow Cytometry | Useful for detecting β-galactosidase in gram-negative bacteria. | Less sensitive than C12FDG in animal cells due to lower lipophilicity. |

| X-Gal | Chromogenic | Brightfield Microscopy | Produces a distinct, insoluble blue precipitate, suitable for fixed cells and tissues. | Not suitable for live-cell imaging, less quantitative than fluorogenic methods. |

| MUG | Fluorogenic | Fluorometry | High sensitivity. | Product (4-methylumbelliferone) is pH-sensitive and can diffuse out of cells. |

| Resorufin-β-Gal | Fluorogenic | Fluorometry, Fluorescence Microscopy | Red-shifted fluorescence minimizes autofluorescence interference. | May be less cell-permeable than C12FDG. |

Note: A direct quantitative comparison of the kinetic parameters of these substrates is limited by the lack of available data for C12FDG.

Experimental Protocols

The following are detailed methodologies for the use of C12FDG in cellular assays to detect lysosomal β-galactosidase activity.

In-Cell Staining and Detection of SA-β-gal by Flow Cytometry

This protocol is adapted from established methods for the detection of senescence-associated β-galactosidase in cultured cells.

Materials:

-

C12FDG stock solution (e.g., 10 mM in DMSO)

-

Bafilomycin A1 or Chloroquine stock solution

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are sub-confluent at the time of the assay.

-

Induction of Senescence (if applicable): Treat cells with an inducing agent (e.g., etoposide, doxorubicin) or culture them to replicative senescence. Include a non-senescent control group.

-

Lysosomal Alkalinization: Incubate the cells with culture medium containing a lysosomal alkalinizing agent (e.g., 100 nM bafilomycin A1 or 25 µM chloroquine) for 1 hour at 37°C.

-

C12FDG Staining: Add C12FDG to the culture medium to a final concentration of 10-30 µM. Incubate for 1-2 hours at 37°C, protected from light.

-

Cell Harvest: Wash the cells twice with PBS. Detach the cells using trypsin-EDTA and neutralize with culture medium.

-

Flow Cytometry Analysis: Centrifuge the cells and resuspend in cold PBS. Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter (or equivalent for fluorescein).

In Vitro Assay with Purified Lysosomal β-Galactosidase

This protocol provides a framework for determining the kinetic parameters of C12FDG with purified enzyme.

Materials:

-

Purified human lysosomal β-galactosidase (GLB1)

-

C12FDG stock solution

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0 or 6.0)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation: Prepare a series of dilutions of C12FDG in the assay buffer.

-

Enzyme Preparation: Dilute the purified β-galactosidase to the desired concentration in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the diluted enzyme solution to the wells. To initiate the reaction, add the C12FDG dilutions. The final volume should be consistent across all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at an excitation of ~488 nm and an emission of ~520 nm.

-

Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of C12FDG.

Conclusion

C12FDG is a highly sensitive and valuable tool for the detection of lysosomal β-galactosidase activity in live cells, proving particularly useful for the identification and quantification of senescent cells. Its lipophilic nature ensures efficient cellular uptake and retention, leading to improved performance over less lipophilic substrates in mammalian cells. While detailed public data on its kinetic parameters and a comprehensive specificity profile against other human glycosidases are currently lacking, the established protocols and its widespread use underscore its reliability in cellular and molecular biology research. Further quantitative studies would be beneficial to the scientific community to fully characterize its enzymatic interactions and further refine its application in research and drug development.

References

C12FDG versus X-gal for Senescence Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), an enzyme with optimal activity at a suboptimal pH of 6.0.[1][2][3] This guide provides a comprehensive technical comparison of two widely used substrates for detecting SA-β-gal activity: the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) and the fluorogenic substrate 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG).

Core Principles and Mechanisms of Action

Both X-gal and C12FDG rely on the enzymatic activity of β-galactosidase to generate a detectable signal. In senescent cells, there is a significant increase in the expression and accumulation of the lysosomal β-galactosidase, encoded by the GLB1 gene.[3][4] While this enzyme's optimal pH is around 4.0, the substantial increase in its concentration in senescent cells allows for detectable activity at pH 6.0. This pH difference is crucial for distinguishing senescent cells from non-senescent cells.

X-gal: This traditional method involves the incubation of fixed cells with X-gal. When β-galactosidase cleaves X-gal at pH 6.0, it produces a blue, insoluble precipitate within the senescent cells. These blue-stained cells can then be visualized and quantified using bright-field microscopy.

C12FDG: This more recent approach utilizes a cell-permeable, non-fluorescent substrate. Once inside the cell, C12FDG is hydrolyzed by β-galactosidase, releasing a fluorescent product (fluorescein). The resulting green fluorescence can be detected and quantified using fluorescence microscopy or, more commonly, flow cytometry, allowing for high-throughput analysis of individual cells.

Quantitative Data Presentation

The choice between C12FDG and X-gal often depends on the specific experimental needs, such as the requirement for quantification, throughput, and compatibility with other assays. The following tables summarize the key quantitative and qualitative differences between the two methods.

| Feature | C12FDG | X-gal |

| Detection Method | Fluorogenic | Chromogenic |

| Output Signal | Green Fluorescence | Blue Precipitate |

| Instrumentation | Fluorescence Microscope, Flow Cytometer | Bright-field Microscope |

| Cell State | Live cells | Fixed cells |

| Assay Time | 4-8 hours | 12-16 hours (for maximal staining) |

| Throughput | High (especially with flow cytometry) | Low |

| Quantification | Quantitative (fluorescence intensity) | Semi-quantitative (cell counting) |

| Sensitivity | More sensitive | Less sensitive |

| Parameter | C12FDG | X-gal | Reference |

| Correlation at Single-Cell Level | Modest correlation with X-gal (R² = 0.142 in senescent cells) | Modest correlation with C12FDG | |

| Relative Signal Increase in Senescence | Lower relative increase compared to X-gal | Higher relative increase compared to C12FDG | |

| Specificity | Specific for β-galactosidase activity | Specific for β-galactosidase activity | |

| Signal Retention | Can leak out of cells; sensitive to fixation | Stable, insoluble precipitate | |

| Multiplexing with Intracellular Staining | Challenging due to signal leakage upon permeabilization | Compatible with subsequent immunostaining |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Senescence-Associated β-Galactosidase Upregulation

References

- 1. researchgate.net [researchgate.net]

- 2. telomer.com.tr [telomer.com.tr]

- 3. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Fluorescence: An In-depth Technical Guide to the Early Discovery and Development of Fluorogenic Galactosidase Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme β-galactosidase, encoded by the lacZ gene in Escherichia coli, has become an indispensable tool in molecular biology, serving as a robust reporter gene for monitoring gene expression, transfection efficiency, and cellular signaling events. The utility of β-galactosidase as a reporter is intrinsically linked to the availability of substrates that, upon enzymatic cleavage, produce a readily detectable signal. This guide delves into the early discovery and development of fluorogenic β-galactosidase substrates, tracing the evolution from initial chromogenic reporters to the highly sensitive fluorescent probes that have revolutionized cellular and molecular analysis.

The journey begins with the foundational work on chromogenic substrates, which laid the groundwork for subsequent innovations. A pivotal moment in this history was the synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in 1964 by Jerome Horwitz and his team.[1] X-gal is hydrolyzed by β-galactosidase to produce an insoluble blue product, enabling the straightforward visual identification of enzymatic activity in cells and tissues.[1][2] This breakthrough was instrumental in the development of blue-white screening, a technique that dramatically simplified the identification of recombinant DNA in cloning experiments.[1]

While chromogenic substrates like X-gal and o-nitrophenyl-β-D-galactopyranoside (ONPG) were transformative, the quest for greater sensitivity led to the pioneering work of Boris Rotman. In a landmark 1963 paper published in the Proceedings of the National Academy of Sciences, Rotman and his colleagues described the synthesis of fluorescein-based fluorogenic substrates.[1] This marked a paradigm shift, as the enzymatic cleavage of these non-fluorescent precursors released the highly fluorescent molecule fluorescein, offering a signal that was orders of magnitude more sensitive than its chromogenic counterparts. This innovation paved the way for the development of a diverse array of fluorogenic substrates, each with unique spectral and kinetic properties, that are now staples in modern research and drug discovery.

This technical guide will provide a comprehensive overview of the core fluorogenic β-galactosidase substrates, present their quantitative properties in a comparative format, offer detailed experimental protocols for their use, and visualize key concepts through diagrams.

Core Fluorogenic and Chromogenic Substrates: A Comparative Overview

The selection of a β-galactosidase substrate is dictated by the specific requirements of the experiment, including the desired sensitivity, the instrumentation available, and whether a qualitative or quantitative readout is needed. Below is a detailed comparison of the most widely used fluorogenic and chromogenic substrates.

Data Presentation: Quantitative Properties of β-Galactosidase Substrates

The following table summarizes the key quantitative data for common β-galactosidase substrates, allowing for easy comparison. Note that kinetic parameters can vary depending on the source of the β-galactosidase and assay conditions.

| Substrate | Abbreviation | Type | Product | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) of Product (M⁻¹cm⁻¹) | Quantum Yield (Φ) of Product | Km (mM) |

| Fluorogenic Substrates | ||||||||

| Fluorescein di-β-D-galactopyranoside | FDG | Fluorogenic | Fluorescein | ~490 | ~514 | ~80,000 - 92,300 | ~0.79 - 0.95 | ~0.03 - 0.24 |

| 4-Methylumbelliferyl-β-D-galactopyranoside | MUG | Fluorogenic | 4-Methylumbelliferone | ~365 | ~445 | ~14,000 | ~0.63 | ~0.1 - 0.2 |

| Chromogenic Substrates | ||||||||

| o-Nitrophenyl-β-D-galactopyranoside | ONPG | Chromogenic | o-Nitrophenol | 420 (Abs) | N/A | ~4,500 | N/A | 0.24 - 6.64 |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | Chromogenic | Dichloro-dibromo-indigo | 615 (Abs) | N/A | Not reported | N/A | Not reported |

| Chlorophenol red-β-D-galactopyranoside | CPRG | Chromogenic | Chlorophenol Red | ~572 (Abs) | N/A | ~45,000 | N/A | Not reported |

Signaling Pathways and Experimental Workflows

The utility of β-galactosidase as a reporter gene is exemplified in its application to dissect complex cellular signaling pathways. By placing the lacZ gene under the control of a promoter that is responsive to a specific signaling cascade, the activity of that pathway can be quantitatively assessed by measuring β-galactosidase activity.

Enzymatic Reaction of Fluorogenic Substrates

The fundamental principle underlying the use of fluorogenic β-galactosidase substrates is the enzymatic conversion of a non-fluorescent molecule into a highly fluorescent product. This process allows for the sensitive detection of enzyme activity.

Enzymatic cleavage of a fluorogenic substrate.

General Experimental Workflow for a Reporter Gene Assay

A typical workflow for a β-galactosidase reporter gene assay involves several key steps, from cell culture and transfection to signal detection and data analysis.

A generalized workflow for a β-galactosidase reporter assay.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis. Misregulation of this pathway is implicated in various diseases, including cancer. Reporter assays using β-galactosidase are commonly employed to study the activity of this pathway.

Wnt signaling activation leads to lacZ expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the immune response, inflammation, and cell survival. Its activity is often studied using reporter gene assays where the lacZ gene is under the control of NF-κB responsive elements.

NF-κB signaling activation drives lacZ expression.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of fluorogenic and chromogenic β-galactosidase substrates.

Protocol 1: In Vitro β-Galactosidase Assay using FDG (96-well plate format)

This protocol describes a quantitative assay to measure β-galactosidase activity in cell lysates using the fluorogenic substrate Fluorescein di-β-D-galactopyranoside (FDG).

Materials:

-

Cell lysate containing β-galactosidase

-

FDG stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)

-

Purified β-galactosidase (for standard curve)

Procedure:

-

Prepare β-Galactosidase Standards:

-

Perform serial dilutions of a known concentration of purified β-galactosidase in Assay Buffer to generate a standard curve (e.g., 0 to 100 ng/well).

-

-

Prepare Samples:

-

Thaw cell lysates on ice. If necessary, dilute the lysates in Assay Buffer to ensure the final fluorescence reading falls within the linear range of the standard curve.

-

-

Assay Plate Setup:

-

Add 50 µL of each standard or diluted cell lysate to triplicate wells of the 96-well plate.

-

Include a "no enzyme" control containing 50 µL of Assay Buffer.

-

-

Prepare FDG Working Solution:

-

Dilute the FDG stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh and protect it from light.

-

-

Initiate the Reaction:

-

Add 50 µL of the FDG working solution to each well. Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, or until sufficient fluorescence has developed. The plate should be protected from light during incubation.

-

-

Stop the Reaction:

-

Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of fluorescein.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for fluorescein.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" control from all other readings.

-

Plot the standard curve of fluorescence intensity versus the amount of β-galactosidase.

-

Determine the concentration of β-galactosidase in the cell lysates by interpolating their fluorescence values on the standard curve.

-

Protocol 2: X-gal Staining of Adherent Cells for β-Galactosidase Activity

This protocol provides a method for the qualitative, in situ detection of β-galactosidase activity in cultured adherent cells using the chromogenic substrate X-gal.

Materials:

-

Adherent cells cultured in a multi-well plate or on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 0.2% glutaraldehyde (B144438) in PBS)

-

X-gal Staining Solution:

-

5 mM Potassium Ferricyanide

-

5 mM Potassium Ferrocyanide

-

2 mM MgCl₂

-

1 mg/mL X-gal (from a 20 mg/mL stock in DMF)

-

in PBS, pH 7.4

-

-

Light microscope

Procedure:

-

Cell Preparation:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with PBS.

-

-

Fixation:

-

Add enough Fixation Solution to cover the cells.

-

Incubate at room temperature for 10-15 minutes.

-

-

Washing:

-

Aspirate the Fixation Solution.

-

Wash the cells three times with PBS, for 5 minutes each wash.

-

-

Staining:

-

Aspirate the final PBS wash.

-

Add a sufficient volume of X-gal Staining Solution to completely cover the cells.

-

Incubate the cells at 37°C in a non-CO₂ incubator for 2-24 hours. Protect from light. The incubation time will vary depending on the level of β-galactosidase expression.

-

-

Visualization:

-

Monitor the cells periodically under a light microscope for the development of a blue color in expressing cells.

-

Once the desired staining intensity is achieved, aspirate the staining solution.

-

-

Storage (Optional):

-

Wash the cells with PBS.

-

Overlay the cells with 70% glycerol (B35011) in PBS for long-term storage at 4°C.

-

-

Imaging:

-

Image the cells using a light microscope with bright-field illumination. β-galactosidase-positive cells will appear blue.

-

Protocol 3: Transfection and LacZ Reporter Assay in Mammalian Cells

This protocol outlines a general procedure for transiently transfecting mammalian cells with a lacZ-containing reporter plasmid and subsequently assaying for β-galactosidase activity.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

Reporter plasmid with lacZ under a promoter of interest

-

Transfection reagent (e.g., lipid-based reagent)

-

Opti-MEM or other serum-free medium

-

Multi-well cell culture plates

-

Reagents for β-galactosidase assay (as per Protocol 1 or 2)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection Complex Formation:

-

On the day of transfection, dilute the reporter plasmid DNA into serum-free medium.

-

In a separate tube, dilute the transfection reagent into serum-free medium.

-

Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes) to allow for the formation of transfection complexes.

-

-

Transfection:

-

Aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete medium.

-

Add the transfection complexes dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Treatment:

-

Return the cells to a 37°C, 5% CO₂ incubator.

-

After 24-48 hours post-transfection, apply any experimental treatments (e.g., pathway agonists or antagonists).

-

Incubate for the desired treatment duration.

-

-

Cell Lysis and β-Galactosidase Assay:

-

Following treatment, proceed with cell lysis and the β-galactosidase assay as described in Protocol 1 (for a quantitative fluorometric assay) or fix and stain the cells as described in Protocol 2 (for qualitative analysis).

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low signal (Fluorogenic Assay) | Incomplete cell lysis. | Ensure complete lysis by visual inspection or by adding a mild detergent like Triton X-100 to the lysis buffer. |

| Low transfection efficiency. | Optimize transfection conditions (DNA amount, reagent ratio, cell density). Use a positive control vector to assess efficiency. | |

| Low β-galactosidase expression. | Increase incubation time with the substrate. Use a more sensitive substrate. | |

| Incorrect assay temperature. | Ensure the enzymatic reaction is carried out at the optimal temperature (typically 37°C). | |

| High background signal (Fluorogenic Assay) | Autohydrolysis of the substrate. | Prepare substrate solutions fresh and protect from light. Run a "no enzyme" control to determine background. |

| Endogenous galactosidase activity. | Use a cell line with low endogenous activity. Run a control with untransfected cells to measure background. | |

| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent volumes. |

| Variation in cell number. | Normalize β-galactosidase activity to total protein concentration in the lysate. | |

| No blue cells (X-gal Staining) | Unsuccessful transfection. | Verify transfection efficiency with a positive control. |

| Inactive X-gal solution. | Prepare fresh X-gal solution. Ensure it is properly dissolved in DMF before adding to the staining solution. | |

| Improper fixation. | Optimize fixation time and glutaraldehyde concentration. Over-fixation can inhibit enzyme activity. | |

| All cells are blue (X-gal Staining) | High level of endogenous β-galactosidase. | Test untransfected cells for background staining. Some cell types have high endogenous activity at acidic pH. The SA-β-gal assay uses a pH of 6.0 to specifically detect senescence-associated activity. |

| Over-incubation with staining solution. | Reduce the incubation time. |

Conclusion

The development of fluorogenic β-galactosidase substrates, initiated by the pioneering work of Rotman, has profoundly impacted modern biological research. These sensitive tools, in conjunction with the foundational chromogenic substrates like X-gal, have enabled researchers to visualize and quantify gene expression and signaling pathway activity with unprecedented precision. This guide has provided a comprehensive overview of the historical context, quantitative properties, and practical application of these essential reagents. By understanding the principles behind these assays and following robust experimental protocols, researchers can continue to leverage the power of the β-galactosidase reporter system to unravel the complexities of cellular and molecular biology, and to accelerate the pace of drug discovery and development.

References

The Role of Senescence-Associated β-Galactosidase in Cellular Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible growth arrest, is a fundamental biological process implicated in a wide range of age-related diseases, including cancer, neurodegeneration, and metabolic disorders. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. This technical guide provides an in-depth exploration of the core principles underlying SA-β-gal activity, detailed protocols for its detection and quantification, and an overview of the signaling pathways that regulate its expression. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target the mechanisms of cellular aging.

Introduction: The Discovery and Identity of SA-β-gal

First described in 1995, senescence-associated β-galactosidase (SA-β-gal) is a widely used biomarker to identify senescent cells both in vitro and in vivo.[1][2] The assay is based on the observation that senescent cells exhibit a significant increase in the activity of a β-galactosidase enzyme at pH 6.0, a condition under which the enzyme is largely inactive in proliferating or quiescent cells.[1][2] Subsequent research revealed that SA-β-gal is not a unique enzyme but rather the lysosomal β-D-galactosidase, encoded by the GLB1 gene.[3] The increased activity detected in senescent cells is a consequence of a significant upregulation of GLB1 expression and an overall increase in lysosomal mass and biogenesis. While not required for the senescence growth arrest itself, its robust and specific expression in senescent cells has established SA-β-gal as a reliable and convenient marker for cellular aging.

The Biochemical Basis of the SA-β-gal Assay

The standard lysosomal β-galactosidase has an optimal pH of 4.0-4.5. The SA-β-gal assay exploits the dramatic increase in the concentration of this enzyme within the lysosomes of senescent cells. This high concentration allows for detectable enzymatic activity even at the suboptimal pH of 6.0. The most common substrate for the histochemical detection of SA-β-gal is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which upon cleavage by the enzyme, produces a blue, insoluble precipitate within the cell.

Signaling Pathways Regulating SA-β-gal Expression

The accumulation of SA-β-gal is a downstream consequence of the major signaling pathways that drive cellular senescence, primarily the p53/p21 and p16INK4a/pRb tumor suppressor pathways. These pathways are activated by various stressors, including telomere shortening (replicative senescence), DNA damage, and oncogene activation.

A key molecular link between these senescence pathways and increased SA-β-gal activity is the regulation of lysosomal biogenesis. The transcription factor EB (TFEB) is a master regulator of lysosomal gene expression, including GLB1. In proliferating cells, TFEB is phosphorylated by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and sequestered in the cytoplasm. During senescence, mTORC1 signaling is often dysregulated, leading to the dephosphorylation and nuclear translocation of TFEB. Once in the nucleus, TFEB activates the transcription of a network of genes involved in lysosome biogenesis and function, resulting in the characteristic increase in lysosomal mass and SA-β-gal activity.

Quantitative Data on SA-β-gal Activity

The percentage of SA-β-gal positive cells and the intensity of the staining increase with the progression of senescence. This has been quantified in various cell types and under different senescence-inducing conditions.

| Cell Type | Senescence Inducer | SA-β-gal Positive Cells (%) | Reference |

| Human Dermal Fibroblasts | Replicative Senescence | Increased significantly in senescent vs. young cells | |

| Mouse Embryonic Fibroblasts | Doxorubicin-Induced Senescence | 93.0 ± 2.3% | |

| Human Prostate Epithelial Cells | Replicative Senescence (Passage 5 vs 1) | >50% | |

| Human CD8+ T-cells | Aging (Donors in their 60s) | Reached average levels of 64% | |

| Colorectal Cancer Cells | Malignant vs. Normal Tissue | Two-fold higher in malignant tissue | |

| Ovarian Tumor Tissue | Tumor vs. Healthy Tissue | 50% higher in tumor tissue |

Experimental Protocols

Histochemical Detection of SA-β-gal (X-gal Staining)

This protocol is adapted from the original method and is suitable for cultured cells and frozen tissue sections.

Reagents:

-

Fixation Solution: 2% formaldehyde (B43269), 0.2% glutaraldehyde (B144438) in PBS.

-

Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Staining Solution (prepare fresh):

-

1 mg/mL X-gal (stock solution: 20 mg/mL in dimethylformamide)

-

40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl2

-

Procedure for Cultured Cells:

-

Wash cells twice with PBS.

-

Fix for 3-5 minutes at room temperature with the Fixation Solution.

-

Wash cells three times with PBS.

-

Add the Staining Solution and incubate at 37°C (do not use a CO2 incubator) for 2-16 hours.

-

Observe cells under a microscope for the development of a blue color.

-

For quantification, count the number of blue-stained cells and the total number of cells in several fields of view.

Procedure for Frozen Tissue Sections:

-

Flash-freeze fresh tissue in liquid nitrogen and embed in OCT.

-

Cut 4-micron sections and mount on slides.

-

Fix the sections for 1 minute in 1% formaldehyde in PBS.

-

Wash with PBS.

-

Incubate with Staining Solution overnight at 37°C.

Troubleshooting:

-

No blue staining: Check the pH of the staining solution (must be 6.0). Ensure the X-gal solution is fresh. Avoid over-fixation.

-

False positives: Ensure the pH is not below 6.0. Avoid using confluent cell cultures, as they can sometimes show positive staining.

Fluorometric Quantification of SA-β-gal Activity

This method offers a more quantitative assessment of SA-β-gal activity and is suitable for flow cytometry and microplate-based assays.

Substrates:

-

C12FDG (5-dodecanoylaminofluorescein di-β-D-galactopyranoside): A lipophilic, non-fluorescent substrate that becomes fluorescent upon cleavage by β-galactosidase.

-

MUG (4-methylumbelliferyl-β-D-galactopyranoside): A substrate that yields a fluorescent product upon cleavage.

General Procedure (using C12FDG for Flow Cytometry):

-

Harvest and wash cells.

-

Incubate cells with a solution containing C12FDG at 37°C.

-

Wash cells to remove excess substrate.

-

Analyze the fluorescence of individual cells using a flow cytometer.

Experimental Workflow for Senescence Assessment

While SA-β-gal is a robust marker, its use in combination with other senescence-associated markers provides a more comprehensive and reliable assessment of the senescent state.

Conclusion

SA-β-gal remains an indispensable tool in the study of cellular aging. Its straightforward detection, coupled with a deep understanding of its biochemical and regulatory basis, allows for the reliable identification and quantification of senescent cells. As research into senescence-targeting therapeutics continues to expand, the accurate assessment of SA-β-gal activity will be crucial for evaluating the efficacy of novel interventions aimed at mitigating the detrimental effects of aging and age-related diseases. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this key biomarker in both basic research and drug development settings.

References

An In-depth Technical Guide to 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12FDG)

This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of C12FDG, a fluorogenic substrate widely used for the detection of β-galactosidase activity, particularly as a biomarker for cellular senescence. This document is intended for researchers, scientists, and professionals in the fields of cell biology, oncology, and drug development.

Chemical Structure and Properties

C12FDG, or 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside, is a synthetic, lipophilic molecule designed to readily cross cell membranes. Its core structure consists of a fluorescein (B123965) fluorophore modified with a twelve-carbon acyl chain (dodecanoyl) and two β-D-galactopyranoside moieties. The galactoside groups render the molecule non-fluorescent. Upon enzymatic cleavage by β-galactosidase, the highly fluorescent product, 5-dodecanoylaminofluorescein, is released.

Chemical Data

| Property | Value | Reference |

| Full Chemical Name | 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside | |

| Synonyms | C12FDG, N-[3',6'-bis(β-D-galactopyranosyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]-dodecanamide | |

| CAS Number | 138777-25-0 | |

| Molecular Formula | C44H55NO16 | |

| Molecular Weight | 853.90 g/mol | |

| Appearance | White to yellow solid | |

| Purity | ≥95% |

Spectral Properties

| Property | Wavelength (nm) | Reference |

| Excitation (Ex) | 488 | |

| Emission (Em) | 523 |

Synthesis of C12FDG

Representative Synthesis Scheme:

A potential synthesis would likely proceed via two key stages:

-

Acylation: Introduction of the dodecanoyl (C12) chain onto the fluorescein core. This could be achieved by reacting 5-aminofluorescein (B15267) with dodecanoyl chloride in the presence of a base.

-

Glycosylation: Attachment of the two galactose units. This is typically achieved by reacting the acylated fluorescein with an activated galactose derivative, such as acetobromogalactose, in the presence of a silver or mercury salt promoter. This is a modified Koenigs-Knorr reaction. Subsequent deprotection of the acetyl groups on the galactose moieties would yield the final product, C12FDG.

Due to the lack of a publicly available, detailed synthesis protocol, researchers are advised to procure C12FDG from commercial suppliers.

Mechanism of Action and Biological Application

C12FDG serves as a fluorogenic substrate for the enzyme β-galactosidase. In its native state, C12FDG is non-fluorescent. The lipophilic nature of the C12 acyl chain facilitates its passive diffusion across the plasma membrane of living cells.

Once inside the cell, C12FDG can be hydrolyzed by β-galactosidase. This enzyme is particularly active at an acidic pH and is overexpressed in senescent cells within lysosomes. The enzymatic cleavage of the two β-D-galactopyranoside residues from the fluorescein backbone results in the formation of the highly fluorescent compound 5-dodecanoylaminofluorescein. This fluorescent product can be detected and quantified using fluorescence microscopy or flow cytometry.

The primary application of C12FDG is in the detection and quantification of senescent cells, a state of irreversible cell cycle arrest implicated in aging and various age-related diseases, including cancer. The increased lysosomal β-galactosidase activity in senescent cells is referred to as senescence-associated β-galactosidase (SA-β-gal) activity.

Experimental Protocols

The following are detailed protocols for the use of C12FDG in cell-based assays to detect SA-β-gal activity.

Reagent Preparation

| Reagent | Preparation | Storage |

| C12FDG Stock Solution | Dissolve C12FDG powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 20-33 mM. | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

| C12FDG Working Solution | Dilute the stock solution in pre-warmed fresh culture medium or PBS to a final concentration of 33 µM. | Prepare fresh immediately before use and protect from light. |

| Fixation Solution | 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in distilled water. | Prepare fresh. |

| Hoechst 33342 Solution | 1 µg/mL in PBS (pH 6.0). | Store at 4°C, protected from light. |

Protocol for SA-β-Gal Staining in Adherent Cells

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-, 12-, 24-, or 96-well plates) and culture overnight to allow for attachment.

-

Washing: Wash the cells once with 200 µL of PBS.

-

Fixation: Add 100 µL of fixation solution and incubate at room temperature for 5 minutes.

-

Washing: Wash the cells twice with 200 µL of PBS.

-

Staining:

-

Add 100 µL of 33 µM C12FDG working solution (in PBS, pH 6.0) and incubate for 10 minutes at 37°C.

-

Add 200 µL of Hoechst 33342 solution and incubate for an additional 10 minutes at 37°C.

-

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters.

-

C12FDG: Excitation at ~480 nm, Emission at ~535 nm.

-

Hoechst 33342: Excitation at ~360 nm, Emission at ~460 nm.

-

Protocol for SA-β-Gal Detection by Flow Cytometry

-

Cell Preparation: Harvest cells (both adherent and suspension) and wash with PBS. Resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10^6 cells/mL.

-

Bafilomycin A1 Treatment (Optional): To inhibit lysosomal acidification and enhance the signal, cells can be pre-treated with 100 nM bafilomycin A1 for 1 hour at 37°C.

-

C12FDG Staining: Add C12FDG working solution to the cell suspension to a final concentration of 33 µM. Incubate for 1-2 hours at 37°C.

-

Washing: Wash the cells twice with cold PBS.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) and analyze on a flow cytometer equipped with a blue laser (488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass).

Data Interpretation and Considerations

-

An increase in green fluorescence intensity in cells treated with C12FDG is indicative of increased β-galactosidase activity and is a hallmark of cellular senescence.

-

It is recommended to include both positive (e.g., cells induced to senesce by drug treatment or irradiation) and negative (e.g., early passage, proliferating cells) controls in each experiment.

-

The optimal concentration of C12FDG and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.

-

For some cell types with high endogenous β-galactosidase activity, the use of lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) may be necessary to increase the signal-to-noise ratio.

Conclusion

C12FDG is a valuable tool for the detection and quantification of cellular senescence through the measurement of SA-β-gal activity. Its lipophilic nature allows for efficient cell loading, and its fluorogenic properties provide a sensitive and quantifiable readout. The protocols and information provided in this guide offer a comprehensive resource for researchers utilizing C12FDG in their studies of aging, cancer, and other age-related pathologies.

Methodological & Application

Application Notes: High-Throughput Quantification of Senescence-Associated β-Galactosidase in Cancer Cells using C12FDG

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that can be induced in cancer cells by various stimuli, including chemotherapeutic agents and oncogene activation. This process serves as a potent tumor-suppressive mechanism. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. The fluorogenic substrate 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) offers a sensitive and quantitative method for detecting SA-β-gal activity in living cells, making it ideal for high-throughput screening and analysis in cancer research and drug development.

Principle of the Assay

C12FDG is a lipophilic, non-fluorescent compound that can readily penetrate the cell membrane. Within the cell, lysosomal β-galactosidase, which is overexpressed in senescent cells, cleaves the galactosyl residues from C12FDG. This hydrolysis releases the fluorescent molecule 5-dodecanoylaminofluorescein, which emits a green fluorescence upon excitation and is retained within the cell.[1][2] The intensity of the fluorescence is directly proportional to the SA-β-gal activity, allowing for the quantification of senescent cells using methods like flow cytometry or fluorescence microscopy.[1]

Advantages of the C12FDG-based SA-β-gal Assay:

-

Quantitative Analysis: Enables precise measurement of the percentage of senescent cells and the level of SA-β-gal activity.[1][2]

-

High-Throughput Capability: Amenable to analysis by flow cytometry and automated fluorescence microscopy, facilitating rapid screening of potential senolytic or senomorphic compounds.

-

Live-Cell Imaging: Allows for the analysis of viable senescent cells, which can be sorted for further downstream applications.

-

Multiplexing: Compatible with immunolabeling for other cellular markers, enabling multi-parametric analysis of senescent cells.

-

Higher Sensitivity: The fluorescence-based detection is generally more sensitive than the traditional colorimetric X-gal staining method.

Experimental Workflow Overview

The general workflow for the C12FDG SA-β-gal assay in cancer cells involves several key steps: induction of senescence, staining with C12FDG, and subsequent analysis.

References

Application Notes and Protocols for Quantifying Senescent T Cells using C12FDG Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, plays a crucial role in aging and various age-related pathologies. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal). This application note provides a detailed protocol for the quantification of senescent T cells using 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG), a fluorogenic substrate for β-galactosidase, in conjunction with flow cytometry. This method offers a sensitive and quantitative approach to assess T cell senescence in various research and drug development contexts.

The principle of this assay relies on the enzymatic activity of β-galactosidase, which is significantly upregulated in senescent cells. C12FDG is a lipophilic, non-fluorescent compound that can readily cross the cell membrane. Once inside the cell, it is cleaved by β-galactosidase, releasing a green fluorescent product that can be detected by flow cytometry. To specifically measure the activity of SA-β-Gal, which is active at a suboptimal pH of 6.0 in lysosomes, a pre-incubation step with a lysosomal alkalinizing agent like bafilomycin A1 or chloroquine (B1663885) is often included to raise the lysosomal pH.

Experimental Protocols

This section outlines the necessary reagents, equipment, and a step-by-step procedure for staining and analyzing senescent T cells using C12FDG flow cytometry.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| C12FDG (5-Dodecanoylaminofluorescein di-β-D-galactopyranoside) | MedChemExpress | HY-114387 |

| Bafilomycin A1 | Sigma-Aldrich | B1793 |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| RPMI 1640 Medium | Gibco | 11875093 |

| Human T cell isolation kit | Miltenyi Biotec | 130-096-535 |

| Flow cytometry antibodies (e.g., CD3, CD4, CD8) | BioLegend | Varies |

| Fixable Viability Dye | eBioscience | 65-0865-14 |

| Flow Cytometer | BD Biosciences | FACSCanto II |

Reagent Preparation

| Reagent | Preparation | Storage |

| C12FDG Stock Solution | Dissolve C12FDG powder in DMSO to a final concentration of 10-20 mM. | Aliquot and store at -20°C, protected from light. |

| Bafilomycin A1 Stock Solution | Dissolve Bafilomycin A1 in DMSO to a final concentration of 100 µM. | Aliquot and store at -20°C. |

| Staining Buffer | PBS supplemented with 2% FBS. | Store at 4°C. |

Experimental Workflow Diagram

Caption: Workflow for quantifying senescent T cells using C12FDG.

Step-by-Step Protocol

-

T Cell Isolation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) using a commercially available T cell isolation kit according to the manufacturer's instructions.

-

Cell Preparation:

-

Wash the isolated T cells once with PBS.

-

Resuspend the cells in pre-warmed complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Lysosomal Alkalinization:

-

Add Bafilomycin A1 to the cell suspension to a final concentration of 100 nM.

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

C12FDG Staining:

-

Add C12FDG to the cell suspension to a final concentration of 10-33 µM. The optimal concentration may need to be determined empirically for different cell types and conditions.

-

Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Washing:

-

After incubation, wash the cells twice with ice-cold Staining Buffer (PBS with 2% FBS) to remove excess C12FDG.

-

-

Surface Marker and Viability Staining:

-

Resuspend the cells in Staining Buffer.

-

Add a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

-

Incubate with fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes on ice or at 4°C, protected from light.

-

Wash the cells once with Staining Buffer.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry acquisition.

-

Acquire data on a flow cytometer. The green fluorescence from the C12FDG product can typically be detected in the FITC or equivalent channel (Excitation: ~488 nm, Emission: ~530 nm).

-

Gate on live, single T cells (e.g., CD3+).

-

Within the T cell population, quantify the percentage of C12FDG-positive cells, which represent the senescent T cells.

-

Data Presentation

The following tables summarize key quantitative parameters for the C12FDG flow cytometry protocol.

Table 1: Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Notes |

| Cell Concentration | 1 x 10^6 cells/mL | |

| Bafilomycin A1 Concentration | 100 nM | |

| Bafilomycin A1 Incubation Time | 30 - 60 minutes | |

| C12FDG Concentration | 10 - 33 µM | Optimal concentration should be titrated. |

| C12FDG Incubation Time | 1 - 2 hours | |

| Surface Antibody Incubation Time | 20 - 30 minutes |

Table 2: Example Flow Cytometry Gating Strategy

| Gate | Parent Population | Description |

| P1: Lymphocytes | All Events | Gate on the lymphocyte population based on forward and side scatter. |

| P2: Singlets | P1: Lymphocytes | Exclude doublets using FSC-A vs FSC-H. |

| P3: Live Cells | P2: Singlets | Gate on cells negative for the fixable viability dye. |

| P4: T Cells | P3: Live Cells | Gate on CD3-positive cells. |

| P5: C12FDG+ | P4: T Cells | Gate on the C12FDG-positive population based on a negative control. |

Signaling Pathways in T Cell Senescence

The process of T cell senescence is driven by various signaling pathways, often initiated by factors such as telomere shortening, DNA damage, and chronic T cell receptor (TCR) stimulation. Key pathways involved include the p53/p21 and p16/pRb tumor suppressor pathways, which lead to cell cycle arrest.

Caption: Simplified signaling pathways leading to T cell senescence.

Conclusion

The C12FDG flow cytometry assay is a robust and quantitative method for identifying and enumerating senescent T cells. This protocol provides a detailed framework for researchers to implement this technique in their studies of aging, immune function, and the development of senolytic therapies. Careful optimization of reagent concentrations and incubation times is recommended to achieve the best results for specific experimental systems.

Application Notes and Protocols for Live-Cell Imaging of Senescence-Associated β-Galactosidase (SA-β-gal) Activity with C12FDG

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) for the detection and quantification of senescence-associated β-galactosidase (SA-β-gal) activity in live cells. This technique is a valuable tool for studying cellular senescence in various contexts, including aging research, cancer biology, and the development of senolytic therapies.

Introduction to SA-β-gal and C12FDG

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases.[1][2] A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), a lysosomal enzyme.[1][2] The activity of SA-β-gal is typically detected at a suboptimal pH of 6.0, which distinguishes it from the basal lysosomal β-galactosidase activity found in all cells at an optimal pH of 4.0.[3]

C12FDG is a lipophilic and non-fluorescent substrate that can readily penetrate the cell membrane. Once inside the cell, it is cleaved by β-galactosidase, releasing a green fluorescent product (5-dodecanoylaminofluorescein) that can be visualized and quantified using fluorescence microscopy or flow cytometry. The lipophilic nature of the cleaved product aids in its retention within the cell.

Key Applications

-

Identification and quantification of senescent cells: in cell cultures and tissues.

-

Screening for senolytic and senomorphic compounds: that selectively target and eliminate or modify senescent cells.

-

Studying the role of senescence: in various biological processes and diseases.

-

Monitoring senescence: in response to drug treatment or other stimuli.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing C12FDG to measure SA-β-gal activity.

Table 1: C12FDG Staining in Different Cell Models of Senescence

| Cell Type | Senescence Inducer | C12FDG Concentration | Incubation Time | % of SA-β-gal Positive Cells (approx.) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Chronological Age | 30 µM | 1 hour | Increased with age | |

| Cancer Cells | Doxorubicin (5 nM) | Not Specified | Not Specified | 0.8% | |

| Cancer Cells | Doxorubicin (25 nM) | Not Specified | Not Specified | 15.78% | |

| Cancer Cells | Doxorubicin (50 nM) | Not Specified | Not Specified | 26.31% | |

| H9c2 Cardiomyocytes | D-galactose | Not Specified | Not Specified | 41.2% (vs. control) | |

| THP-1 cells | Not Specified | 15 µM | 2 hours | Not Specified | |

| A172 cells | Not Specified | 33 µM | 90 minutes | Not Specified |

Table 2: Comparison of C12FDG with Other Senescence Detection Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| C12FDG | Fluorescent substrate for β-galactosidase | Live-cell compatible, quantifiable | Can leak from cells, sensitive to fixation | |

| X-gal Staining | Colorimetric substrate for β-galactosidase | "Gold standard", simple | Requires cell fixation, qualitative | |

| CellEvent Senescence Green Probe | Fluorescent substrate with covalent binding | Better retention in cells, fixation compatible | Newer technology | |

| p16Ink4a/p21 Expression | Immunodetection of cell cycle inhibitors | Specific markers of senescence pathways | Requires cell fixation and permeabilization |

Signaling Pathways in Cellular Senescence

Cellular senescence is regulated by complex signaling pathways, primarily the p53/p21 and p16INK4a/pRb pathways. These pathways are activated by various stressors, leading to cell cycle arrest and the expression of senescence-associated markers, including SA-β-gal. The increased SA-β-gal activity in senescent cells is attributed to the upregulation of the GLB1 gene, which encodes the lysosomal β-galactosidase, and an increase in lysosomal biogenesis.

Figure 1. Simplified signaling pathway of cellular senescence leading to increased SA-β-gal activity.

Experimental Protocols

The following protocols provide a general framework for using C12FDG. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.

Protocol 1: Live-Cell Imaging of SA-β-gal Activity using Fluorescence Microscopy

This protocol is suitable for visualizing SA-β-gal activity in adherent cells.

Materials:

-

C12FDG (5-dodecanoylaminofluorescein di-β-D-galactopyranoside)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Bafilomycin A1 or Chloroquine (optional, for lysosomal alkalinization)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and culture until they reach the desired confluency or experimental endpoint.

-

Reagent Preparation:

-

Prepare a 20 mM stock solution of C12FDG in DMSO. Store at -20°C, protected from light.

-

If using, prepare a stock solution of Bafilomycin A1 (e.g., 10 mM in DMSO) or Chloroquine.

-

-

(Optional) Lysosomal Alkalinization: To enhance the detection of SA-β-gal activity at pH 6.0, pre-treat the cells with a lysosomal alkalinizing agent.

-

Incubate cells with 100 nM Bafilomycin A1 or 300 µM Chloroquine in culture medium for 1 hour at 37°C.

-

-

C12FDG Staining:

-

Dilute the C12FDG stock solution in pre-warmed fresh culture medium to a final working concentration (typically between 10-33 µM).

-

Remove the medium from the cells (and the Bafilomycin A1/Chloroquine solution, if used) and add the C12FDG-containing medium.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

-

Nuclear Counterstaining:

-

During the last 10-15 minutes of the C12FDG incubation, add Hoechst 33342 (e.g., 1 µg/mL) or another suitable nuclear stain to the medium.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess C12FDG.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Use the FITC/GFP channel (Excitation/Emission maxima ~490/514 nm) to detect the green fluorescence of the cleaved C12FDG product.

-

Use the DAPI channel for the nuclear counterstain.

-

Acquire images of both senescent and non-senescent control cells using identical imaging settings.

-

Figure 2. Experimental workflow for live-cell imaging of SA-β-gal activity with C12FDG.

Protocol 2: Quantification of SA-β-gal Activity using Flow Cytometry

This protocol is suitable for quantifying the percentage of senescent cells in a population.

Materials:

-

Same as Protocol 1, plus:

-

Trypsin-EDTA or other cell dissociation reagent

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells as required for the experiment.

-

Reagent Preparation: Prepare stock solutions of C12FDG and optional lysosomal alkalinizing agents as described in Protocol 1.

-

(Optional) Lysosomal Alkalinization: Incubate cells with Bafilomycin A1 or Chloroquine as described in Protocol 1.

-

C12FDG Staining:

-

Add C12FDG to the culture medium to the desired final concentration (e.g., 30-33 µM).

-

Incubate for 1 hour at 37°C.

-

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Harvest the cells by trypsinization or using a gentle cell scraper.

-

Resuspend the cells in ice-cold PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Use the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm) to detect the green fluorescence from the C12FDG product.

-

Include unstained and single-stained controls to set up the flow cytometer and for compensation if necessary.

-

Gate on single, live cells and quantify the percentage of C12FDG-positive cells.

-

Considerations and Troubleshooting

-

C12FDG Leakage: C12FDG's fluorescent product can leak out of cells over time. It is crucial to image or analyze cells immediately after staining and washing.

-

Fixation Sensitivity: C12FDG is generally not well-retained after fixation, making it less suitable for protocols that require permeabilization for subsequent antibody staining. If fixation is necessary, newer reagents like CellEvent Senescence Green may be more appropriate.

-

Background Fluorescence: Both senescent and non-senescent cells can exhibit some level of β-galactosidase activity. It is important to include appropriate controls (untreated or non-senescent cells) to establish a baseline fluorescence level.

-

Lysosomal pH: The use of lysosomal alkalinizing agents like Bafilomycin A1 or Chloroquine can improve the specificity of the assay for SA-β-gal activity at pH 6.0. However, their use may need to be optimized for different cell types as they can be toxic.

-

Cell Type Variability: The optimal C12FDG concentration and incubation time can vary between different cell types. It is recommended to perform a titration experiment to determine the best conditions for your specific cells.

References

Application Notes and Protocols: C12FDG Concentration Optimization for In Vitro Senescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), a lysosomal enzyme.[1][2][3][4] 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) is a fluorogenic substrate used to detect SA-β-gal activity in living cells, offering a sensitive and quantitative alternative to the traditional colorimetric X-Gal staining.[1] This document provides detailed application notes and optimized protocols for the use of C12FDG in in vitro senescence assays, enabling researchers to accurately identify and quantify senescent cells.

Principle of C12FDG-Based Senescence Detection

C12FDG is a lipophilic, non-fluorescent compound that can readily permeate the cell membrane. Inside the cell, the lysosomal enzyme β-galactosidase, which is overexpressed in senescent cells, cleaves the galactosyl residues from the C12FDG molecule. This hydrolysis releases the fluorescent compound 5-dodecanoylaminofluorescein (C12F), which emits a green fluorescence upon excitation (typically around 488 nm) that can be detected and quantified by flow cytometry or fluorescence microscopy. A critical aspect of this assay is the lysosomal pH. While the optimal pH for lysosomal β-galactosidase is acidic (around 4.0), SA-β-gal activity is detected at a suboptimal pH of 6.0. To enhance the specificity of the assay for senescent cells, lysosomal alkalinizing agents like Bafilomycin A1 or chloroquine (B1663885) are often used to raise the lysosomal pH to approximately 6.0.

Signaling Pathways Leading to Cellular Senescence

Cellular senescence is primarily regulated by two key tumor suppressor pathways: the p53/p21 pathway and the p16INK4a/pRb pathway. Various cellular stressors, such as DNA damage, oncogene activation, and telomere shortening, can activate these pathways, leading to the establishment of the senescent state.

Optimization of C12FDG Concentration

The optimal concentration of C12FDG and incubation time are critical for achieving a robust signal-to-noise ratio and can vary significantly depending on the cell type. It is imperative to perform a titration experiment to determine the optimal conditions for each specific cell line and experimental setup.

| Cell Type | C12FDG Concentration | Incubation Time | Lysosomal Alkalinization | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 30 μM | 1 hour | 100 nM Bafilomycin A1 for 1 hour | |

| Human Endothelial Cells (ECs) | 33 μM | 1 hour | 300 μM Chloroquine for 1 hour | |

| Human Fibroblasts (NHDFs) | 33 μM | 2 hours | Not specified | |

| Human Keratinocytes (NHEKs) | 16 μM | 16 hours | Not specified | |

| THP-1 cells | 15 μM | 2 hours | Not specified | |

| A172 cells | 33 μM | 90 minutes | Not specified | |

| Murine Pancreatic Islet Cells | 16.5 mM (stock) diluted 1:1000 | 1 hour | Not specified |

Note: The provided concentrations are starting points. It is highly recommended to perform a dose-response curve and time-course experiment to determine the optimal C12FDG concentration and incubation time for your specific cell type.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Quantification of Senescent Cells

This protocol provides a method for the quantitative analysis of senescent cells within a population using flow cytometry.

Materials:

-

C12FDG (stock solution in DMSO, e.g., 20 mM)

-

Bafilomycin A1 (stock solution in DMSO, e.g., 100 µM) or Chloroquine (stock solution in water)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA or other cell detachment solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Senescence Induction:

-

Seed cells in a multi-well plate at a density that will not lead to confluence-induced senescence.

-

Induce senescence using your method of choice (e.g., drug treatment, irradiation, replicative exhaustion). Include a non-senescent control group.

-

Culture cells for the desired period to allow for the development of the senescent phenotype.

-

-

Lysosomal Alkalinization (Recommended):

-

Aspirate the culture medium.

-

Add fresh, pre-warmed culture medium containing the lysosomal alkalinizing agent (e.g., 100 nM Bafilomycin A1 or 300 µM Chloroquine).

-

Incubate for 1 hour at 37°C.

-

-

C12FDG Staining:

-

Prepare the C12FDG working solution by diluting the stock solution in pre-warmed fresh culture medium to the optimized final concentration (e.g., 10-33 µM).

-

Aspirate the medium containing the alkalinizing agent.

-

Add the C12FDG working solution to the cells.

-

Incubate for the optimized time (e.g., 1-2 hours) at 37°C, protected from light.

-

-

Cell Harvesting:

-

Aspirate the C12FDG solution and wash the cells once with PBS.

-

Detach the cells using Trypsin-EDTA or a gentle cell scraper.

-

Neutralize the trypsin with culture medium and transfer the cell suspension to a flow cytometry tube.

-

Centrifuge the cells and resuspend the pellet in cold PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect the green fluorescence in the appropriate channel (e.g., FITC channel).

-

Use the non-senescent control cells (stained with C12FDG) to set the gate for the C12FDG-positive (senescent) population.

-

The percentage of C12FDG-positive cells represents the proportion of senescent cells in the population. The mean fluorescence intensity (MFI) can also be used to quantify the level of SA-β-gal activity.

-

Protocol 2: Fluorescence Microscopy-Based Detection of Senescent Cells

This protocol allows for the visualization and qualitative assessment of senescent cells in culture.

Materials:

-

Same as for flow cytometry, plus:

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding, Senescence Induction, and C12FDG Staining:

-

Follow steps 1-3 from Protocol 1, performing the experiment on cells grown on glass coverslips or in imaging-compatible plates.

-

-